molecular formula C13H11ClO2S B14913355 1-(2-Chlorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one

1-(2-Chlorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one

Cat. No.: B14913355
M. Wt: 266.74 g/mol
InChI Key: AATOEUAQDZIASA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one is a synthetic building block of high interest in medicinal chemistry and anticancer research. This compound features a 2-chlorophenyl group and a furanylmethylthio side chain, structural motifs commonly found in pharmacologically active molecules . Heterocyclic compounds containing furan and thiazole (or related sulfur-containing groups) are extensively investigated for their biological properties . Specifically, furan-based heterocyclic systems have demonstrated potent cytotoxic effects in scientific studies, with some derivatives showing promising activity against human leukemia cell lines and inducing apoptosis through mechanisms like DNA fragmentation . Furthermore, complex molecules incorporating furan, thiazole, and chlorophenyl rings have been designed and synthesized as potential antimicrobial and anticancer agents, showing selective toxicity against cancer cells in research settings . The mechanism of action for related compounds often involves interaction with key cellular targets, potentially leading to cell cycle arrest and the initiation of programmed cell death pathways . This chemical is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H11ClO2S

Molecular Weight

266.74 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(furan-2-ylmethylsulfanyl)ethanone

InChI

InChI=1S/C13H11ClO2S/c14-12-6-2-1-5-11(12)13(15)9-17-8-10-4-3-7-16-10/h1-7H,8-9H2

InChI Key

AATOEUAQDZIASA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CSCC2=CC=CO2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with furan-2-ylmethyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one Derivatives

Compounds in this class, such as 1-(4-hydroxyphenyl)-2-[(furan-2-ylmethyl)thio]ethan-1-one, exhibit nanomolar-range enzyme inhibitory activity. For example, derivatives with pyrimidine or oxadiazole substituents showed potent acetylcholinesterase (AChE) inhibition (Ki = 22–24 nM) . Comparatively, the absence of a hydroxyl group in 1-(2-chlorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one may reduce polar interactions but enhance membrane permeability due to increased hydrophobicity.

2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one

This analog (CAS 1178445-24-3) replaces the thioether with a direct furyl linkage. It has a molecular weight of 234.68 g/mol and is used in life science research . The methyl group on the furan ring likely improves metabolic stability compared to the thioether-containing target compound, which may exhibit higher reactivity in cross-coupling reactions .

Chlorophenyl-Substituted Thioethers

1-(3-Chlorophenyl)- and 1-(4-Chlorophenyl)-2-((triazolyl)thio)ethan-1-one Derivatives

Compounds 5i (1-(3-chlorophenyl)-) and 5j (1-(4-chlorophenyl)-) demonstrated antifungal activity against Candida spp., with melting points of 99–100°C and 152–153°C, respectively . The ortho-chloro substitution in the target compound may sterically hinder target binding compared to para-substituted analogs but could enhance π-π stacking in hydrophobic pockets .

Compound Substituent Position Melting Point (°C) Yield (%) Antifungal Activity (MIC, μg/mL)
5i 3-Chlorophenyl 99–100 82 4–8 (vs. C. albicans)
5j 4-Chlorophenyl 152–153 73 2–4 (vs. C. albicans)
Target Compound (Inferred) 2-Chlorophenyl N/A N/A Likely moderate (structural analogy)

1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one

Furan- and Thiophene-Containing Derivatives

2-(2-Chlorophenyl)-1-(thiophen-2-yl)ethan-1-one

This compound (CAS 1094251-98-5) replaces furan with thiophene, altering electronic properties.

Indolyl-3-ethanone-α-thioethers

Derivatives like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone showed antimalarial activity (pIC50 = 8.21), surpassing chloroquine (pIC50 = 7.55) .

Solubility and Stability

The target compound’s logP value is anticipated to be higher than hydroxylated analogs (e.g., 1-(4-hydroxyphenyl)- derivatives ) due to the nonpolar 2-chlorophenyl and furan groups. Stability under acidic conditions may be inferior to sulfone derivatives (e.g., 1-cyclohexyl-2-(phenylthio)ethan-1-one ), given the thioether’s susceptibility to oxidation.

Biological Activity

1-(2-Chlorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one, also known as a thioether compound, has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Molecular Characteristics

PropertyValue
Molecular Formula C12H11ClO2S
Molecular Weight 250.73 g/mol
IUPAC Name This compound
Canonical SMILES ClC1=CC=CC=C1C(=O)C(SC2=CC=CO2)=C

The compound features a chlorophenyl group and a furan moiety linked by a thioether, which contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thioether compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 20 to 70 µM against Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thioether derivatives, including those related to this compound. The results demonstrated that these compounds inhibited bacterial growth effectively, with some derivatives outperforming traditional antibiotics in specific assays.

Anticancer Activity

The anticancer potential of thioether compounds has been explored in various studies. For example, certain derivatives have exhibited cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

  • Cell Line Studies : Compounds structurally related to this compound were tested against human cancer cell lines (e.g., HeLa, MCF-7). Results indicated IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Mechanism of Action : The proposed mechanism includes the disruption of mitochondrial function and the activation of caspase pathways leading to programmed cell death .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It potentially interacts with receptors that regulate apoptosis and cell cycle progression.

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